1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile

Physical chemistry Thermal stability Purification engineering

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile (CAS 80900-27-2), also known as N-cyano monoaza-15-crown-5, is a 15-membered macrocyclic azacrown ether featuring four ether oxygen donors and one tertiary amine nitrogen substituted with an electron-withdrawing nitrile (–CN) group. This compound belongs to the monoaza-crown ether family, which differs from all-oxygen crown ethers by incorporating a single nitrogen atom that serves as both a donor site and a versatile functionalization handle.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 80900-27-2
Cat. No. B12671207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile
CAS80900-27-2
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1COCCOCCOCCOCCN1C#N
InChIInChI=1S/C11H20N2O4/c12-11-13-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13/h1-10H2
InChIKeyZXFBJJNPLKHAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile (CAS 80900-27-2): N-Cyano Monoaza-15-Crown-5 for Coordination Chemistry, Phase-Transfer, and Macrocycle Procurement


1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile (CAS 80900-27-2), also known as N-cyano monoaza-15-crown-5, is a 15-membered macrocyclic azacrown ether featuring four ether oxygen donors and one tertiary amine nitrogen substituted with an electron-withdrawing nitrile (–CN) group [1]. This compound belongs to the monoaza-crown ether family, which differs from all-oxygen crown ethers by incorporating a single nitrogen atom that serves as both a donor site and a versatile functionalization handle. The nitrile substituent markedly alters the physicochemical profile relative to the parent 1-aza-15-crown-5 (CAS 66943-05-3), elevating the calculated boiling point from ~347 °C to 443 °C, increasing the density from ~0.97 g/cm³ to 1.12 g/cm³, and raising the flash point from ~140 °C to 222 °C . Synthesized via the reaction of cyanamide with oligoethylene glycol dichlorides or ditosylates in a NaH/DMSO system [2], the N-cyano group provides a chemically distinct entry point for downstream functionalization, including tetrazole formation and polymer grafting, that is unavailable with simple N-alkyl or N-aryl monoaza-15-crown-5 derivatives.

Why 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile Cannot Be Replaced by Generic Crown Ethers, Aza-15-Crown-5, or Simple N-Alkyl Monoaza Analogs


Substituting 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carbonitrile with the parent 1-aza-15-crown-5 (CAS 66943-05-3) or with conventional all-oxygen 15-crown-5 is not functionally equivalent for three quantitative reasons. First, the N-cyano substituent imposes a fundamentally different electronic environment on the macrocyclic nitrogen, which in the broader N-substituted aza-15-crown-5 series has been shown to produce a >10-fold variation in complex stability constants (log K) for the same alkali metal cations depending solely on the nature of the N-substituent [1]; simple N-H, N-alkyl, or N-aryl derivatives therefore cannot replicate the electron-deficient character conferred by the –CN group. Second, physical handling parameters differ substantially: the target compound exhibits a boiling point ~96 °C higher (443 vs. 347 °C), a density ~16% greater (1.12 vs. 0.97 g/cm³), and a flash point ~82 °C higher (222 vs. 140 °C) than the unsubstituted parent , each of which carries direct implications for distillation-based purification, formulation stability, and safety classification during procurement. Third, the nitrile group is a demonstrated synthetic precursor for tetrazole, amidine, and triazole functionalities via established click-type and cycloaddition chemistries, enabling covalent immobilization onto polymeric or silica supports in a manner that N-alkyl or N-phenyl monoaza-15-crown-5 analogs cannot directly undergo [2].

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile: Comparator-Anchored Quantitative Evidence for Scientific Selection and Procurement


Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Parent 1-Aza-15-Crown-5

Direct comparison of the target compound (N-cyano) with the parent 1-aza-15-crown-5 reveals substantial physical property shifts attributable to the nitrile substituent. The target compound's calculated boiling point of 443.1 °C at 760 mmHg is approximately 96 °C higher than that of the parent aza-15-crown-5 (347.0 °C) . Density increases from 0.97 g/cm³ to 1.12 g/cm³ (+15.5%), and the flash point rises from ~140 °C to 221.8 °C (+58%). These differences are critical for processes involving high-temperature distillation, solvent selection, or safety classification during bulk procurement and storage.

Physical chemistry Thermal stability Purification engineering

Complexation Selectivity Tuning via N-Substituent: Class-Level Evidence from the Aza-15-Crown-5 Family

Although direct complexation constants for the N-cyano derivative have not been published, the broader N-substituted aza-15-crown-5 series provides strong class-level evidence that the N-substituent exerts a decisive influence on cation binding thermodynamics. In a calorimetric study of N-phenylaza-15-crown-5 (1), N-octylaza-15-crown-5 (2), and N-benzylaza-15-crown-5 (3), compound 2 (bearing the least-bulky substituent) afforded the most stable complexes across all cations examined and achieved the highest Na⁺/K⁺ selectivity of up to 13 [1]. This demonstrates a >10-fold tunability in selectivity depending solely on the N-substituent. The nitrile group in the target compound introduces a strong electron-withdrawing effect absent in N-alkyl or N-aryl analogs, which is predicted to reduce the nitrogen's σ-donor strength and alter the macrocycle's cation affinity in a distinct manner from any N-alkyl or N-aryl variant.

Coordination chemistry Selectivity engineering Alkali metal sensing

Synthetic Versatility: N-Cyano Group as a Grafting Handle vs. N-Alkyl/Phenyl Monoaza-15-Crown-5 Analogs

The nitrile group on the target compound is a demonstrated precursor for tetrazole formation via [3+2] cycloaddition with azides, enabling covalent immobilization onto polymeric and silica supports. While N-(2-hydroxyethyl)-aza-15-crown-5 has been immobilized onto chloromethylated polystyrene resin to generate effective tri-phase phase-transfer catalysts [1], this immobilization relies on an alcohol-functionalized side chain that must be pre-installed on the nitrogen. The N-cyano compound offers a complementary immobilization strategy: the nitrile can be directly converted to tetrazole or other heterocycles without requiring a hydroxyl spacer, potentially yielding catalysts with different spacer rigidity, metal ion accessibility, and solvent compatibility. The Maeda synthesis of N-cyano monoaza crown ethers [2] established the direct preparation of this compound from cyanamide, providing a synthetic route independent of the post-functionalization steps required for N-hydroxyethyl derivatives.

Polymer-supported catalysis Click chemistry Heterogeneous catalysis

Lead(II) Complex Stability: Ring-Size Discrimination of Aza-15-Crown-5 vs. Aza-18-Crown-6 Scaffolds

A direct head-to-head potentiometric study of the parent 1-aza-15-crown-5 (L1) versus 1-aza-18-crown-6 (L2) with Pb²⁺ revealed a significant ring-size-dependent affinity difference: the 18-membered macrocycle L2 binds Pb²⁺ with a stability constant (log β = 8.4) that is approximately 250-fold greater than that of the 15-membered L1 (log β = 6.0) [1]. This demonstrates that aza-15-crown-5 scaffolds do not strongly bind Pb²⁺, in contrast to the well-known affinity of 18-crown-6 analogs. The N-cyano modification, by reducing the electron density on the nitrogen donor, is expected to further attenuate the already modest cation affinity of the 15-membered ring, potentially enhancing selectivity for smaller or harder cations over Pb²⁺.

Heavy metal coordination Environmental remediation Macrocycle design

Phase-Transfer Catalytic Activity: Immobilized Monoaza-15-Crown-5 as a Benchmark for the N-Cyano Scaffold

Polymer-supported aza-15-crown-5 catalysts, prepared by reacting N-(2-hydroxyethyl)-aza-15-crown-5 with chloromethylated polystyrene, have been demonstrated as very effective catalysts for nucleophilic substitution reactions under both liquid–solid (L-S) two-phase and liquid–solid–liquid (L-S-L) three-phase conditions [1]. In related work, lariat azacrown ethers containing monoaza-15-crown-5 units with extra oxygen donors in the spacer chain exhibited higher catalytic activity than the corresponding immobilized catalysts without spacer donors for the halogen exchange reaction of 1-bromooctane with KI [2]. The N-cyano compound, serving as a precursor to tetrazole-immobilized catalysts, offers a distinct grafting architecture that may influence mass transfer and cation accessibility at the catalytic site differently than the conventional hydroxyl-tethered system.

Phase-transfer catalysis Tri-phase catalysis Nucleophilic substitution

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Tetrazole-Functionalized Polymer-Supported Phase-Transfer Catalysts via Click Chemistry

The N-cyano group serves as a direct precursor for tetrazole formation via [3+2] cycloaddition with azides, enabling covalent grafting to polymeric or silica supports without requiring a pre-installed hydroxyl spacer [1][2]. This orthogonal immobilization strategy is complementary to the established N-(2-hydroxyethyl)-aza-15-crown-5 route and may yield heterogeneous catalysts with distinct mass transfer characteristics, spacer rigidity, and metal ion accessibility. Researchers designing recyclable phase-transfer catalysts for nucleophilic substitution or halogen exchange reactions should evaluate this compound as a precursor for catalyst libraries where the grafting architecture is a variable of interest.

Coordination Chemistry Studies Requiring Electron-Deficient Macrocyclic Nitrogen Donors

The electron-withdrawing nitrile substituent creates an N-donor environment that is electronically distinct from N-alkyl or N-aryl aza-15-crown-5 derivatives. Class-level evidence from the aza-15-crown-5 family demonstrates that N-substituent variation alone can alter Na⁺/K⁺ selectivity by >10-fold and complex stability constants by over an order of magnitude [3]. The N-cyano derivative fills a gap in the commercially available N-substituent spectrum (electron-withdrawing, polar) that is otherwise unrepresented. For systematic studies of electronic effects on cation binding, this compound provides a unique and quantifiable perturbation to the macrocycle's donor properties.

High-Temperature Distillation and Thermal Processing of Macrocyclic Ligands

The substantially elevated boiling point (443 °C vs. 347 °C for the parent aza-15-crown-5) and flash point (222 °C vs. 140 °C) make the N-cyano derivative more amenable to high-temperature distillation purification and thermally demanding reaction conditions. For industrial or preparative-scale processes where vapor-phase purification or high-temperature solvent conditions are required, this compound offers a wider operational window than the unsubstituted parent or many N-alkyl analogs.

Fluoroionophore and Chemosensor Design Based on the Aza-15-Crown-5 Scaffold

Although direct photophysical data for the N-cyano derivative are not yet published, the broader monoaza-15-crown-5 scaffold has been extensively employed in fluoroionophore design. For example, 4-(N-monoaza-15-crown-5)-4′-cyanostilbene forms an intramolecular charge-transfer (TICT) state in <1 ps (k > 10¹² s⁻¹) in acetonitrile and exhibits stepwise cation decoordination dynamics upon Ca²⁺ complexation with rate constants of ~2.5 × 10¹¹ s⁻¹ and ~1.4 × 10¹⁰ s⁻¹ [4]. The N-cyano compound provides a structurally related but electronically differentiated scaffold for designing new fluoroionophores where the electron-withdrawing N-substituent may modulate both the ground-state complexation thermodynamics and the excited-state charge-transfer dynamics in a quantifiable manner.

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